1-Propanoylimidazolidin-2-one
Description
Properties
CAS No. |
55150-33-9 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
1-propanoylimidazolidin-2-one |
InChI |
InChI=1S/C6H10N2O2/c1-2-5(9)8-4-3-7-6(8)10/h2-4H2,1H3,(H,7,10) |
InChI Key |
MPSSSVUOOMDBRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCNC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Propanoylimidazolidin-2-one can be achieved through several routes:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidinone ring.
Diamination of Olefins: Olefins can be converted into imidazolidinones through a diamination process, which involves the addition of nitrogen atoms across the double bond.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives can undergo intramolecular cyclization to form the imidazolidinone ring.
Aziridine Ring Expansion: Aziridines can be expanded to form imidazolidinones through a ring-expansion reaction.
Chemical Reactions Analysis
1-Propanoylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
1-Propanoylimidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propanoylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Ring Size and Substitution: this compound and (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone both contain five-membered lactam rings, but the latter’s trityloxymethyl group introduces steric hindrance, limiting its reactivity compared to the propanoyl-substituted imidazolidinone . Substituents like propanoyl enhance solubility in organic solvents, whereas bulky groups (e.g., trityl) are often used for protective roles in synthesis.
Functional Group Impact: The propanoyl group in this compound provides a reactive site for nucleophilic acyl substitution, making it useful in coupling reactions. In contrast, acetyl derivatives (e.g., 1-Acetylimidazolidin-2-one) offer similar reactivity but with reduced steric and electronic effects due to a shorter chain.
Applications: Compounds like (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone are employed in stereoselective synthesis due to their chiral centers and protective capabilities . Unsubstituted imidazolidin-2-one serves as a scaffold for developing antimicrobial or antiviral agents, while acylated variants (e.g., this compound) may exhibit enhanced bioavailability in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
